![molecular formula C7H7NS B14763158 5H-[1,3]Thiazolo[3,2-a]pyridine CAS No. 275-18-3](/img/structure/B14763158.png)
5H-[1,3]Thiazolo[3,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-[1,3]Thiazolo[3,2-a]pyridine is a heterocyclic compound that features a fused ring system combining thiazole and pyridine ringsThe thiazolopyridine moiety is found in a wide spectrum of biologically active compounds, including those with antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,3]Thiazolo[3,2-a]pyridine typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions. This method utilizes a five-component cascade reaction that includes domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-[1,3]Thiazolo[3,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiazolopyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
5H-[1,3]Thiazolo[3,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of insecticides and probes for nucleic acids.
Wirkmechanismus
The mechanism of action of 5H-[1,3]Thiazolo[3,2-a]pyridine involves its interaction with various molecular targets. For instance, it has been shown to inhibit beta-amyloid production, making it a potential candidate for Alzheimer’s disease treatment. Additionally, it acts as a potent inhibitor of CDK2-cyclin A, which is crucial in cell cycle regulation . The compound’s ability to interact with multiple pathways highlights its versatility in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
5H-[1,3]Thiazolo[3,2-a]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
5H-[1,3]Thiazolo[3,2-a]pyrimidin-5-one: Another related compound with notable biological activities, including anti-inflammatory and antiparkinsonian properties.
Uniqueness: 5H-[1,3]Thiazolo[3,2-a]pyridine stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development. Its unique combination of thiazole and pyridine rings provides a distinct chemical environment that can be exploited for various therapeutic applications.
Eigenschaften
CAS-Nummer |
275-18-3 |
|---|---|
Molekularformel |
C7H7NS |
Molekulargewicht |
137.20 g/mol |
IUPAC-Name |
5H-[1,3]thiazolo[3,2-a]pyridine |
InChI |
InChI=1S/C7H7NS/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2 |
InChI-Schlüssel |
LCNZYCZAIMJYTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2N1C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
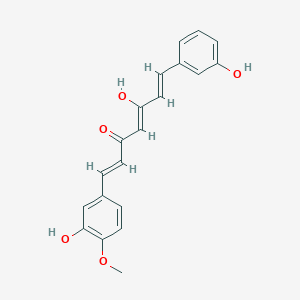
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)
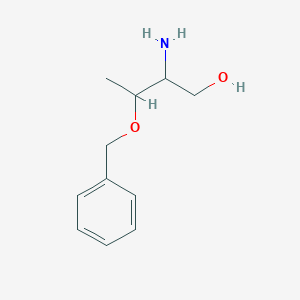
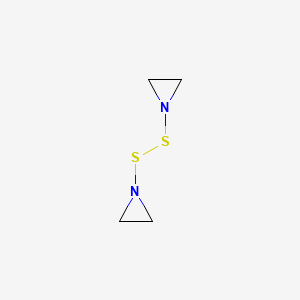
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
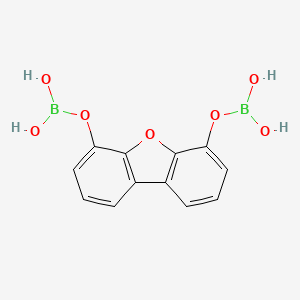
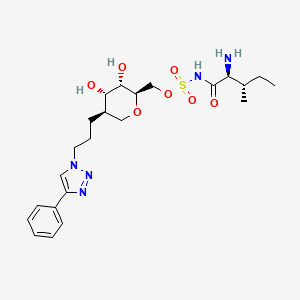
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)

![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
